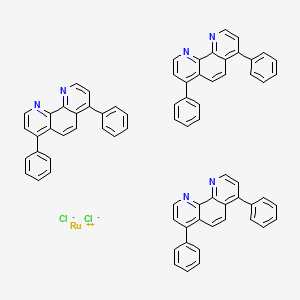

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,7-diphenyl-1,10-phenanthroline;ruthenium(2+);dichloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C24H16N2.2ClH.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;;;/h3*1-16H;2*1H;/q;;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZWFYFFTOHWQP-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Cl-].[Cl-].[Ru+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H48Cl2N6Ru |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1169.2 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36309-88-3 |

Source

|

| Record name | Ruthenium(2+), tris(4,7-diphenyl-1,10-phenanthroline-κN1,κN10)-, chloride (1:2), (OC-6-11) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride synthesis protocol

An In-depth Technical Guide to the Synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) Dichloride

Introduction: The Quintessential Luminescent Probe

This compound, often abbreviated as [Ru(dpp)₃]Cl₂, is a coordination complex renowned for its robust photophysical properties. Its strong luminescence, which is dynamically quenched by molecular oxygen, has established it as a cornerstone probe in a multitude of scientific disciplines.[1][2] From developing optical oxygen sensors and imaging oxygen distribution in biological tissues to its use in electrochemiluminescence (ECL) based bioanalytical assays, the utility of [Ru(dpp)₃]Cl₂ is extensive and continually expanding.[1][3][4]

This guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed protocol for the synthesis of [Ru(dpp)₃]Cl₂. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, the rationale behind procedural choices, and the critical safety considerations necessary for the successful and safe preparation of this vital compound.

Part 1: The Chemistry of Complexation - Principles and Rationale

The synthesis of [Ru(dpp)₃]Cl₂ is a classic example of coordination chemistry, involving the formation of a stable octahedral complex between a central ruthenium(II) ion and three bidentate ligands. The ligand, 4,7-diphenyl-1,10-phenanthroline (dpp), coordinates to the ruthenium center through its two nitrogen atoms.

The Core Reaction Mechanism

The synthesis typically starts with a ruthenium(III) precursor, most commonly ruthenium(III) chloride hydrate (RuCl₃·xH₂O). A critical aspect of the synthesis is the in situ reduction of Ru(III) to the desired Ru(II) oxidation state, which readily forms the stable tris-ligated complex.

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Methodology

-

Reactant Preparation: In a suitable microwave reactor vessel, combine ruthenium(III) chloride hydrate (104 mg, ~0.5 mmol) with deionized water (0.25 mL) and ethylene glycol (3.0 mL). [3]2. Initial Dissolution: Heat the mixture to 120°C with stirring until the ruthenium salt is fully dissolved, resulting in a dark solution. [3]3. Ligand Addition: Add 4,7-diphenyl-1,10-phenanthroline (500 mg, 1.5 mmol) to the solution. [3]4. Microwave Reaction: Seal the vessel and irradiate the mixture in a microwave reactor for 5 minutes at a temperature of 180-200°C. [3]The solution will typically turn a deep red or orange color.

-

Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature. [3]6. Work-up and Extraction: Transfer the cooled reaction product to a separatory funnel. Add chloroform (30 mL) and wash the organic layer with a saturated aqueous solution of sodium chloride (40 mL). [3]This step helps to remove the ethylene glycol and other water-soluble impurities.

-

Isolation of Crude Product: Separate the organic (chloroform) layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product as a dark orange or red solid.

-

Purification: The crude product can be purified by column chromatography on alumina or silica gel. A gradient elution system, for example, starting with dichloromethane and gradually adding methanol, is typically effective. The bright orange-red band corresponds to the desired product.

-

Final Product: Collect the relevant fractions and remove the solvent under reduced pressure to obtain the pure this compound. Store the product in a desiccator, protected from light. [5]

Part 3: Product Validation and Characterization

To ensure the synthesis was successful, the identity and purity of the final product must be confirmed through standard analytical techniques.

-

UV-Visible Spectroscopy: The complex exhibits a characteristic intense absorption band in the visible region, typically around 455 nm, which is assigned to a metal-to-ligand charge-transfer (MLCT) transition. [1]* Luminescence Spectroscopy: The compound shows strong luminescence with a maximum emission wavelength around 613 nm when excited at its absorption maximum. [1]* NMR Spectroscopy: ¹H NMR spectroscopy should confirm the structure of the coordinated dpp ligands. The aromatic protons will show characteristic shifts upon coordination to the ruthenium center. [6]* Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the complex cation, [Ru(dpp)₃]²⁺.

Part 4: Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with ruthenium compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves. [7][8]* Engineering Controls: All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors. [7][9]* Chemical Hazards:

-

Handling: Avoid creating dust when handling the solid materials. [8]Do not eat, drink, or smoke in the work area and wash hands thoroughly after handling. [9]* Storage: Store the final product and any ruthenium-containing reagents in tightly sealed containers in a cool, dry, dark place, preferably under an inert atmosphere. [5][7][9]* Waste Disposal: Dispose of all chemical waste, including residual reactants and solvents, in accordance with institutional, local, and federal regulations. Ruthenium-containing waste should be collected for proper disposal, potentially through a precious metal refiner. [9]

References

-

MATERIAL SAFETY DATA SHEET Page 1 of 3 11/16/05. ESPI Metals. [Link]

-

Safety Data Sheet Product No. 19421 Ruthenium Red. Ted Pella, Inc.. [Link]

-

Application of tris-(4,7-Diphenyl-1,10 phenanthroline)ruthenium(II) Dichloride to Detection of Microorganisms in Pharmaceutical Products. MDPI. [Link]

-

SAFETY DATA SHEET Ruthenium (pieces). University of California, Santa Barbara. [Link]

-

Ruthenium - ESPI Metals. ESPI Metals. [Link]

-

Tris(2,2'-bipyridine)ruthenium(II) Dichloride Hexahydrate. University of the West Indies at Mona. [Link]

-

This compound. Fisher Scientific. [Link]

-

This compound complex. MySkinRecipes. [Link]

-

Experiment 47 - Synthesis of the Ru(bpy)2(Cl)2. ResearchGate. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound 0.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 36309-88-3 [sigmaaldrich.com]

- 6. This compound complex [myskinrecipes.com]

- 7. tedpella.com [tedpella.com]

- 8. Ruthenium - ESPI Metals [espimetals.com]

- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

An In-depth Technical Guide to the Photophysical Properties of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) Dichloride, [Ru(dpp)3]Cl2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium(II) polypyridyl complexes represent a cornerstone in the fields of photochemistry, materials science, and biomedical research. Their unique combination of a long-lived excited state, intense luminescence, and rich redox chemistry has led to their widespread application as photosensitizers, molecular probes, and components of light-harvesting assemblies. Among this distinguished class of compounds, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, commonly abbreviated as [Ru(dpp)3]Cl2, has emerged as a particularly versatile and widely studied complex.

The defining characteristic of [Ru(dpp)3]Cl2 is its pronounced luminescence that is highly sensitive to the presence of molecular oxygen, making it an exceptional probe for oxygen sensing in chemical and biological systems.[1][2][3] This sensitivity, coupled with its robust photostability, has positioned [Ru(dpp)3]Cl2 as a critical tool in diverse applications ranging from monitoring intracellular oxygen levels to advancing photodynamic therapy.[2]

This technical guide provides a comprehensive exploration of the core photophysical properties of [Ru(dpp)3]Cl2. It is designed to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering not only a detailed theoretical framework but also practical, field-proven experimental protocols for the characterization of this important complex. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this guide aims to empower users to harness the full potential of [Ru(dpp)3]Cl2 in their research endeavors.

Chapter 1: The Fundamental Photophysics of [Ru(dpp)3]Cl2

Molecular Structure and Electronic Ground State

The cationic component of the complex, [Ru(dpp)3]2+, features a central ruthenium(II) ion coordinated to three bidentate 4,7-diphenyl-1,10-phenanthroline (dpp) ligands. The ruthenium(II) center possesses a d6 electronic configuration. The coordination of the three dpp ligands results in an octahedral geometry around the central metal ion.

Light Absorption and the Jablonski Diagram

The interaction of [Ru(dpp)3]Cl2 with light initiates a series of photophysical processes that can be visualized using a Jablonski diagram. Upon absorption of a photon of appropriate energy, the complex is promoted from its singlet ground state (S0) to an excited singlet state. For ruthenium polypyridyl complexes, these excited states are typically Metal-to-Ligand Charge Transfer (MLCT) states.

Following initial excitation to a singlet MLCT (¹MLCT) state, the complex typically undergoes a rapid and efficient process known as intersystem crossing (ISC) to a triplet MLCT (³MLCT) state. This transition is facilitated by the presence of the heavy ruthenium atom, which enhances spin-orbit coupling. The ³MLCT state is relatively long-lived because the transition back to the singlet ground state is spin-forbidden. This long lifetime is a key feature of [Ru(dpp)3]Cl2 and is responsible for its strong phosphorescence.

Absorption Spectrum

The UV-Visible absorption spectrum of [Ru(dpp)3]Cl2 is characterized by intense absorption bands in both the ultraviolet (UV) and visible regions. The bands in the UV region are attributed to π-π* intraligand transitions within the aromatic rings of the dpp ligands. The prominent absorption band in the visible region, typically around 455 nm, is assigned to the metal-to-ligand charge transfer (MLCT) transition.[1] This MLCT band is responsible for the complex's characteristic orange color and is the primary transition utilized for exciting its luminescence.

Emission Properties

Luminescence: [Ru(dpp)3]Cl2 exhibits strong, long-lived luminescence at room temperature, which is more accurately described as phosphorescence due to its origin from a triplet excited state. The emission spectrum is typically broad and unstructured, with a maximum around 613 nm.[1]

Quantum Yield and Lifetime: The luminescence quantum yield (Φ) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. The luminescence lifetime (τ) is the average time the complex spends in the excited state before returning to the ground state. For [Ru(dpp)3]Cl2, these parameters are highly dependent on the solvent and the presence of quenching agents. In the absence of oxygen, [Ru(dpp)3]Cl2 can exhibit a high quantum yield and a long lifetime, on the order of several microseconds. For instance, when embedded in a polymeric matrix and purged with nitrogen, it can have a quantum yield of approximately 66.65% and a lifetime of 5.4 µs.[2][4]

Table 1: Photophysical Properties of [Ru(dpp)3]Cl2

| Property | Value | Conditions |

| Absorption Maximum (λmax) | ~455 nm | In various organic solvents |

| Molar Extinction Coefficient (ε) | ~14,600 M⁻¹cm⁻¹ | In water (for [Ru(bpy)3]2+ as a reference) |

| Emission Maximum (λem) | ~613 nm | In various organic solvents |

| Luminescence Lifetime (τ) | ~5.4 µs | In N2-purged polymeric matrix |

| Luminescence Quantum Yield (Φ) | ~66.65% | In N2-purged polymeric matrix |

Note: The molar extinction coefficient for [Ru(dpp)3]Cl2 is expected to be in a similar range to the well-characterized [Ru(bpy)3]Cl2.

Chapter 2: Environmental Sensitivity and Quenching

A key feature of [Ru(dpp)3]Cl2 is the sensitivity of its luminescence to the local environment, particularly to the presence of molecular oxygen.

Oxygen Quenching and the Stern-Volmer Relationship

The luminescence of [Ru(dpp)3]Cl2 is efficiently quenched by molecular oxygen through a process of dynamic (or collisional) quenching. The excited [Ru(dpp)3]2+* can transfer its energy to ground-state triplet oxygen (³O2), resulting in the formation of the ground-state ruthenium complex and highly reactive singlet oxygen (¹O2).

The relationship between the luminescence intensity or lifetime and the concentration of a quencher is described by the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[Q] or τ₀ / τ = 1 + Kₛᵥ[Q]

Where:

-

I₀ and τ₀ are the luminescence intensity and lifetime in the absence of the quencher, respectively.

-

I and τ are the luminescence intensity and lifetime in the presence of the quencher at concentration [Q].

-

Kₛᵥ is the Stern-Volmer quenching constant.

A plot of I₀ / I or τ₀ / τ versus [Q] should yield a straight line with a slope equal to Kₛᵥ. This linear relationship allows for the quantitative determination of oxygen concentration.

// Axes "origin" [shape=none, label=""]; "origin" -> "x_axis" [label="[Quencher]"]; "origin" -> "y_axis" [label="I₀ / I"];

// Data points and line "p1" [pos="1,2!"]; "p2" [pos="2,3!"]; "p3" [pos="3,4!"]; "p4" [pos="4,5!"]; "origin" -> "p4" [label="Slope = Kₛᵥ", color="#EA4335", fontcolor="#EA4335"]; } केंद Caption: A representative Stern-Volmer plot.

Chapter 3: Experimental Characterization Protocols

This chapter provides detailed, step-by-step methodologies for the characterization of the core photophysical properties of [Ru(dpp)3]Cl2.

Sample Preparation

Rationale: Proper sample preparation is critical for obtaining accurate and reproducible photophysical data. The choice of solvent, concentration, and exclusion of quenchers like oxygen are paramount.

Protocol:

-

Solvent Selection: Choose a spectroscopic grade solvent in which [Ru(dpp)3]Cl2 is soluble (e.g., ethanol, methanol, acetonitrile, dimethylformamide). Ensure the solvent has low absorbance and fluorescence in the spectral region of interest.[5]

-

Stock Solution Preparation: Accurately weigh a small amount of [Ru(dpp)3]Cl2 and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM). Store the stock solution in the dark to prevent photodecomposition.

-

Working Solution Preparation: Prepare working solutions by diluting the stock solution. For absorption measurements, the concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax. For fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Deoxygenation (for unquenched measurements): To measure the intrinsic photophysical properties, dissolved oxygen must be removed. This can be achieved by bubbling an inert gas (e.g., high-purity argon or nitrogen) through the solution for at least 15-20 minutes. The cuvette should be sealed to prevent re-entry of oxygen.

UV-Visible Absorption Spectroscopy

Rationale: UV-Vis spectroscopy is used to determine the wavelengths of maximum absorption (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the complex absorbs light at a given wavelength.

Protocol:

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Select the desired wavelength range (e.g., 250-600 nm).

-

Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to correct for the solvent's absorbance.

-

Sample Measurement: Rinse the cuvette with the [Ru(dpp)3]Cl2 working solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis:

-

Identify the λmax values from the spectrum.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

-

Steady-State Luminescence Spectroscopy

Rationale: This technique is used to measure the excitation and emission spectra of [Ru(dpp)3]Cl2. The emission spectrum reveals the wavelength of maximum emission (λem), while the excitation spectrum can confirm the identity of the absorbing species leading to emission.

Protocol:

-

Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation and emission monochromators to the appropriate wavelengths. For the emission spectrum, set the excitation wavelength to the λmax of the MLCT band (e.g., 455 nm) and scan a range of emission wavelengths (e.g., 500-800 nm). For the excitation spectrum, set the emission wavelength to the λem (e.g., 613 nm) and scan a range of excitation wavelengths (e.g., 350-550 nm).

-

Blank Measurement: Record a spectrum of the pure solvent to identify and subtract any background signals, such as Raman scattering.[6]

-

Sample Measurement: Place the cuvette containing the [Ru(dpp)3]Cl2 solution in the fluorometer and record the emission and excitation spectra.

-

Data Correction: If available, use the instrument's software to correct the spectra for variations in lamp intensity and detector response as a function of wavelength.

Relative Luminescence Quantum Yield Determination

Rationale: The relative method is a widely used and accessible approach to determine the luminescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[7][8][9][10] [Ru(bpy)3]2+ is a common standard for this purpose.

Protocol:

-

Standard Selection: Choose a suitable quantum yield standard, such as [Ru(bpy)3]Cl2 in deoxygenated water (Φ = 0.042).

-

Solution Preparation: Prepare a series of dilutions of both the [Ru(dpp)3]Cl2 sample and the [Ru(bpy)3]Cl2 standard. The absorbance of all solutions at the chosen excitation wavelength must be below 0.1.

-

Absorption Measurements: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the excitation wavelength.

-

Emission Measurements: Record the corrected emission spectrum for each solution using the same excitation wavelength and instrument settings.

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated emission intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots of integrated emission intensity versus absorbance for the sample and standard, respectively.

-

ηx and ηst are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

-

Time-Resolved Emission Spectroscopy (TRES)

Rationale: TRES is used to measure the luminescence lifetime (τ) of the excited state. This is a crucial parameter for understanding the kinetics of excited-state decay and quenching processes.

Protocol:

-

Instrument Setup: Use a time-correlated single-photon counting (TCSPC) or a pulsed laser system. Excite the sample with a short pulse of light at the MLCT absorption maximum.

-

Data Acquisition: Collect the luminescence decay profile by measuring the intensity of the emitted light as a function of time after the excitation pulse.

-

Data Analysis:

-

Fit the decay curve to an exponential function (or a sum of exponentials if the decay is complex).

-

For a single exponential decay, the equation is: I(t) = I₀ * exp(-t/τ), where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the lifetime.

-

The quality of the fit should be assessed using statistical parameters like chi-squared.

-

Chapter 4: Applications in Research and Drug Development

The unique photophysical properties of [Ru(dpp)3]Cl2 have led to its use in a variety of applications:

-

Oxygen Sensing: Its highly sensitive and predictable luminescence quenching by oxygen makes it an ideal probe for measuring oxygen concentrations in diverse environments, from industrial processes to biological systems. It has been used to monitor intracellular oxygen levels and to study hypoxia in tumors.[2]

-

Photodynamic Therapy (PDT): As a photosensitizer, [Ru(dpp)3]Cl2 can generate singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can induce cell death, making [Ru(dpp)3]Cl2 a promising candidate for use in PDT for the treatment of cancer and other diseases.

-

Bio-imaging: The strong luminescence of [Ru(dpp)3]Cl2 allows for its use as a probe in various bio-imaging applications.

Conclusion

[Ru(dpp)3]Cl2 stands out as a ruthenium(II) polypyridyl complex with a remarkable set of photophysical properties. Its intense and long-lived luminescence, coupled with its pronounced sensitivity to oxygen, has solidified its importance as a molecular tool in a wide range of scientific disciplines. This guide has provided a comprehensive overview of the fundamental principles governing its photophysics, detailed experimental protocols for its characterization, and a glimpse into its diverse applications. A thorough understanding and precise measurement of its photophysical parameters are crucial for the rational design and successful implementation of [Ru(dpp)3]Cl2-based systems in sensing, therapy, and beyond. As research continues to advance, the insights and methodologies presented here will serve as a valuable resource for scientists and researchers seeking to innovate and solve complex challenges with this versatile and powerful molecule.

References

-

[Ru(dpp)3]Cl2-Embedded Oxygen Nano Polymeric Sensors: A Promising Tool for Monitoring Intracellular and Intratumoral Oxygen Gradients with High Quantum Yield and Long Lifetime. Small, 20(17), e2307955. [Link]

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]

-

Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(1), 151-169. [Link]

-

Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. CUNY. [Link]

-

Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9. [Link]

-

UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. Journal of Basic and Applied Sciences, 14, 730-736. [Link]

-

UV–Vis Spectra of Gold(III) Complexes with Different Halides, Hydroxide, and Ammonia According to TD-DFT Calculations. Molecules, 28(19), 6825. [Link]

-

VISIBLE NEAR-IR NEAR-UV. IONiC / VIPEr. [Link]

-

Luminescence Lifetime Standards for the Nanosecond to Microsecond Range and Oxygen Quenching of Ruthenium(II) Complexes. Analytical Chemistry, 79(24), 9303-9310. [Link]

-

[Ru(dpp)3]Cl2-Embedded Oxygen Nano Polymeric Sensors: A Promising Tool for Monitoring Intracellular and Intratumoral Oxygen Gradients with High Quantum Yield and Long Lifetime. Small, 20(17), 2307955. [Link]

-

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(2+). PubChem. [Link]

-

Fluorescence spectra and rate of electron transfer by quenching. UCSB MRL. [Link]

-

(a) Emission spectra of [Ru(dpp)3]Cl2 on the PhC with different oxygen... ResearchGate. [Link]

-

Steady State Fluorescence Techniques. HORIBA. [Link]

-

Fluorescence Lifetime Quenching of Ruthenium-Polypyridal Complexes: Development of an Undergraduate Lab Exercise. Carleton College. [Link]

-

Steady-state fluorescence spectra (a) and excited state time decays of... ResearchGate. [Link]

-

Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes. Molbank, 2023(2), M1635. [Link]

-

Highly solvent dependent luminescence from (n = 0-2). Inorganic Chemistry, 49(13), 5847-5856. [Link]

-

TRIS(4 7-DIPHENYL-1 10-PHENANTHROLINE). ChemBK. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. [Ru(dpp)3]Cl2-Embedded Oxygen Nano Polymeric Sensors: A Promising Tool for Monitoring Intracellular and Intratumoral Oxygen Gradients with High Quantum Yield and Long Lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. This compound 0.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. horiba.com [horiba.com]

- 7. agilent.com [agilent.com]

- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. jasco-global.com [jasco-global.com]

Molar extinction coefficient of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride

An In-depth Technical Guide to the Molar Extinction Coefficient of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride

Abstract

This technical guide provides a comprehensive overview of the molar extinction coefficient of this compound, commonly abbreviated as [Ru(dpp)₃]Cl₂. This document is intended for researchers, scientists, and drug development professionals who utilize this important ruthenium complex in their work. We will delve into the photophysical underpinnings of its optical properties, provide a field-proven, step-by-step protocol for the empirical determination of its molar extinction coefficient, and discuss the significance of this parameter in ensuring quantitative accuracy and reproducibility in applications ranging from oxygen sensing to electrochemiluminescence.

Introduction: The Significance of [Ru(dpp)₃]Cl₂

This compound is a coordination complex that has garnered significant attention for its unique photophysical properties.[1] It belongs to the well-studied class of ruthenium(II) polypyridyl complexes, which are renowned for their intense luminescence, photostability, and rich electrochemical behavior. The defining characteristic of [Ru(dpp)₃]Cl₂ is the profound sensitivity of its luminescence to the presence of molecular oxygen, making it an invaluable probe for oxygen detection and quantification in diverse chemical and biological systems.[2][3][4]

The quantitative application of any chromophore hinges on a fundamental constant: the molar extinction coefficient (ε) , also known as molar absorptivity. This intrinsic property dictates how strongly the molecule absorbs light at a specific wavelength. An accurate understanding and determination of ε for [Ru(dpp)₃]Cl₂ is not merely an academic exercise; it is a prerequisite for any quantitative analysis, ensuring the accuracy, validity, and reproducibility of experimental results.

Core Photophysical and Chemical Properties

The optical properties of [Ru(dpp)₃]Cl₂ are dominated by an intense absorption band in the visible region of the electromagnetic spectrum. This absorption is attributed to a metal-to-ligand charge-transfer (MLCT) transition. Upon excitation, an electron is promoted from a metal-centered d-orbital to a π* orbital localized on one of the diphenylphenanthroline ligands. This excited state can then relax via the emission of a photon, resulting in the compound's characteristic strong luminescence.

The key chemical and photophysical parameters for [Ru(dpp)₃]Cl₂ are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₇₂H₄₈Cl₂N₆Ru | [5] |

| Molecular Weight | 1169.17 g/mol | [2] |

| CAS Number | 36309-88-3 | [2] |

| Appearance | Solid (typically a reddish-orange powder) | |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol | [2][4] |

| Absorption Max (λₘₐₓ) | ~455 nm | [2][5] |

| Emission Max (λₑₘ) | ~613 nm | [2][5] |

The absorption maximum at approximately 455 nm is the characteristic MLCT band and is the wavelength of choice for determining the molar extinction coefficient.[2][5]

The Molar Extinction Coefficient (ε) of [Ru(dpp)₃]Cl₂

The molar extinction coefficient is a constant in the Beer-Lambert Law, which provides a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

Beer-Lambert Law: A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar extinction coefficient (units: L·mol⁻¹·cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the compound (units: mol·L⁻¹)

While the λₘₐₓ of [Ru(dpp)₃]Cl₂ is well-documented, the precise value of its molar extinction coefficient can exhibit slight variations depending on the solvent and purity of the complex. However, we can establish an expected range by examining structurally similar ruthenium polypyridyl complexes. For instance, [Ru(phen)₃]²⁺ and [Ru(bpy)₃]²⁺ have reported extinction coefficients of 19,000 M⁻¹cm⁻¹ at 445 nm and 14,600 M⁻¹cm⁻¹ at 452 nm, respectively, in water.[6] Given the extended conjugation from the phenyl groups on the dpp ligand, a value in a similar or slightly higher range is anticipated for [Ru(dpp)₃]Cl₂.

From an application scientist's perspective, relying on a literature value is insufficient for rigorous quantitative work. Empirical determination is the gold standard. The following section provides a robust, self-validating protocol for this purpose.

Experimental Protocol for Determining ε

This protocol is designed to yield a highly accurate and reproducible value for the molar extinction coefficient of [Ru(dpp)₃]Cl₂.

Materials and Instrumentation

-

This compound (high purity, ≥95%)

-

Spectrophotometric grade solvent (e.g., Ethanol or DMSO)

-

Analytical balance (4-decimal place)

-

Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

-

Calibrated micropipettes

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz or glass cuvettes (1 cm path length)

Step-by-Step Methodology

Step 1: Preparation of a Primary Stock Solution (~1 mM)

The causality behind this first step is to create a concentrated, accurately known starting point. Weighing a larger mass minimizes relative error.

-

Accurately weigh approximately 11.7 mg of [Ru(dpp)₃]Cl₂ (MW = 1169.17 g/mol ) using an analytical balance. Record the exact mass.

-

Quantitatively transfer the powder to a 10 mL Class A volumetric flask.

-

Add a small amount of the chosen solvent (e.g., ethanol) to dissolve the complex completely. Gentle sonication may be used if necessary.

-

Once fully dissolved, carefully add the solvent up to the calibration mark of the flask.

-

Cap and invert the flask 15-20 times to ensure homogeneity.

-

Calculate the precise concentration of this stock solution based on the exact mass weighed.

Step 2: Preparation of a Working Dilution Series

This step creates a series of standards for generating a calibration curve. The concentration range is chosen to ensure absorbance values fall within the optimal linear range of most spectrophotometers (0.1 - 1.0).

-

Label a series of 5 or 6 volumetric flasks (e.g., 10 mL).

-

Using the primary stock solution, perform serial dilutions to prepare a range of concentrations. For example, to create solutions from 10 µM to 50 µM.

-

Prepare a "blank" sample containing only the pure solvent.

Step 3: Spectrophotometric Measurement

-

Power on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for signal stability.

-

Set the instrument to scan a wavelength range (e.g., 350-600 nm) to confirm the λₘₐₓ is near 455 nm.

-

Fill both the reference and sample cuvettes with the "blank" solvent and perform a baseline correction.

-

Starting with the least concentrated sample, rinse and fill the sample cuvette and measure its absorbance at the empirically determined λₘₐₓ.

-

Work your way up through the dilution series, measuring the absorbance of each sample. Rinsing the cuvette with the next sample before filling is critical to prevent carryover.

Step 4: Data Analysis and Calculation of ε

This step uses the linear relationship defined by the Beer-Lambert law to determine ε from the slope of the calibration curve. This graphical method is self-validating; a linear plot with a high correlation coefficient (R² > 0.999) confirms the quality of the dilutions and measurements.

-

Plot Absorbance (A) at λₘₐₓ on the y-axis versus Concentration (c) in mol·L⁻¹ on the x-axis.

-

Perform a linear regression on the data points.

-

The slope of the resulting line is equal to εb .

-

Since the path length (b) is 1 cm, the slope of the line is the molar extinction coefficient (ε).

-

The units of ε will be L·mol⁻¹·cm⁻¹.

Caption: Relationship of variables in the Beer-Lambert Law.

Conclusion

This compound is a powerful tool for scientific research, particularly in the field of oxygen sensing. [7][8]The foundation of its quantitative utility lies in the accurate characterization of its molar extinction coefficient. While literature suggests a value comparable to other ruthenium polypyridyl complexes, this guide emphasizes the critical importance of empirical determination. [6]By following the robust, self-validating protocol detailed herein, researchers can confidently establish a precise ε value for [Ru(dpp)₃]Cl₂, thereby ensuring the integrity and reproducibility of their quantitative experimental data.

References

-

Supporting Information. The Royal Society of Chemistry.[Link]

-

Structure of tris(4,7-diphenyl-1,10-phenanthroline) ruthenium(II), [Ru(dpp) 3 ] 2+ . ResearchGate.[Link]

-

Optical Properties of Ru(dpp)3 for Phosphorescence Biosensors. Colorado State University.[Link]

-

[Ru(dpp)3]Cl2 (Luminescent oxygen sensor). MKBIO.[Link]

-

Application of tris-(4,7-Diphenyl-1,10 phenanthroline)ruthenium(II) Dichloride to Detection of Microorganisms in Pharmaceutical Products. MDPI.[Link]

-

This compound. Fisher Scientific.[Link]

-

[Ru(dpp)3]Cl2-Embedded Oxygen Nano Polymeric Sensors: A Promising Tool for Monitoring Intracellular and Intratumoral Oxygen Gradients with High Quantum Yield and Long Lifetime. PubMed.[Link]

-

Morphology Impact on Oxygen Sensing Ability of Ru(dpp)3Cl2 Containing Biocompatible Polymers. ResearchGate.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Application of tris-(4,7-Diphenyl-1,10 phenanthroline)ruthenium(II) Dichloride to Detection of Microorganisms in Pharmaceutical Products [mdpi.com]

- 4. This compound | Fisher Scientific [fishersci.ca]

- 5. [Ru(dpp)3]Cl2 (Luminescent oxygen sensor) 氧指示探针(金标产品,享发文奖励) - 上海懋康生物科技有限公司 [maokangbio.com]

- 6. rsc.org [rsc.org]

- 7. [Ru(dpp)3]Cl2-Embedded Oxygen Nano Polymeric Sensors: A Promising Tool for Monitoring Intracellular and Intratumoral Oxygen Gradients with High Quantum Yield and Long Lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Quantum yield of [Ru(dpp)3]Cl2

An In-depth Technical Guide on the Core Quantum Yield of [Ru(dpp)3]Cl2

A Senior Application Scientist's Guide to the Luminescence Quantum Yield of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, [Ru(dpp)₃]Cl₂

Executive Summary

This compound, commonly abbreviated as [Ru(dpp)₃]Cl₂, is a transition metal complex renowned for its robust photophysical properties. Its strong luminescence, exceptionally long excited-state lifetime, and profound sensitivity to molecular oxygen have established it as a cornerstone probe in chemical sensing and biological imaging.[1][2] The luminescence quantum yield (Φ), a measure of the efficiency of converting absorbed light into emitted light, is the most critical parameter governing its performance.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings and a field-proven experimental protocol for the accurate determination of the quantum yield of [Ru(dpp)₃]Cl₂. It emphasizes the causality behind methodological choices to ensure scientific integrity and data trustworthiness.

Introduction: The Significance of [Ru(dpp)₃]Cl₂ in Sensing and Imaging

The [Ru(dpp)₃]²⁺ cation is a coordination complex featuring a central ruthenium(II) ion chelated by three 4,7-diphenyl-1,10-phenanthroline (dpp) ligands.[4] Its defining characteristic is a bright, long-lived orange-red phosphorescence (emission λₘₐₓ ≈ 613 nm) upon excitation with visible light (absorption λₘₐₓ ≈ 455 nm).[1]

This luminescence is highly susceptible to quenching by molecular oxygen through a dynamic, collisional mechanism.[1][5] This property is the foundation of its widespread use in:

-

Optical Oxygen Sensors: Fabricating probes to measure dissolved or gaseous oxygen concentrations in diverse environments, from industrial processes to biological systems.[6][7]

-

Cellular and Tissue Imaging: Quantifying intracellular oxygen levels and mapping hypoxic regions in tumors, which is critical for cancer research and understanding cellular metabolism.[1][8]

-

Electrochemiluminescence (ECL) Probes: Serving as a robust luminophore in ECL-based detection assays for various analytes.[2]

For all these applications, a high quantum yield is paramount. It dictates the signal-to-noise ratio, the sensitivity of the measurement, and the ultimate utility of the probe. Therefore, its accurate measurement is a fundamental requirement for any research or development involving this complex.

Theoretical Framework: Understanding Photoluminescence Quantum Yield (PLQY)

2.1. The Photophysical Basis

Photoluminescence Quantum Yield (PLQY or Φ) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a substance.[3][9]

Φ = (Number of Photons Emitted) / (Number of Photons Absorbed)

The photophysics of [Ru(dpp)₃]Cl₂ is governed by a metal-to-ligand charge-transfer (MLCT) transition.[10] Upon absorbing a photon, an electron is promoted from a metal-centered d-orbital to a π* orbital localized on one of the polypyridyl ligands. This excited state can then decay back to the ground state via two competing pathways:

-

Radiative Decay (kᵣ): Emission of a photon (phosphorescence). This is the desired process that produces the luminescent signal.

-

Non-radiative Decay (kₙᵣ): De-excitation through vibrational relaxation (heat) or energy transfer to other molecules (quenching).

The quantum yield is thus a kinetic competition between these rates:

Φ = kᵣ / (kᵣ + kₙᵣ)

Factors that increase the rate of non-radiative decay, such as collisions with oxygen or internal molecular vibrations, will decrease the quantum yield.[10] Conversely, factors that shield the complex from quenchers or restrict vibrational modes can enhance the quantum yield.[8][11]

2.2. Measurement Methodologies: Absolute vs. Relative

There are two primary methods for measuring PLQY:

-

Absolute Method: This technique uses an integrating sphere to capture all photons emitted by the sample in all directions.[3] While being the most direct method, it requires specialized equipment and complex corrections for instrumental response.

-

Relative Method: This more common and accessible method involves comparing the luminescence of the sample to that of a well-characterized standard with a known quantum yield.[9] The logic is that if the standard and sample are measured under identical conditions, their integrated emission intensities, corrected for the amount of light they absorb, will be proportional to their quantum yields. This guide focuses on the relative method due to its practicality and wide adoption.

Core Protocol: Relative Quantum Yield Determination of [Ru(dpp)₃]Cl₂

This protocol provides a self-validating system for the accurate measurement of Φ for [Ru(dpp)₃]Cl₂ using Tris(2,2'-bipyridine)ruthenium(II) dichloride, [Ru(bpy)₃]Cl₂, as the reference standard.

3.1. Principle and Governing Equation

The relative quantum yield (Φₛₐₘ) is calculated using the following equation, which compares the sample (sam) to the standard (std):[10][11][12]

Φₛₐₘ = ΦₛₜᏧ * (Iₛₐₘ / IₛₜᏧ) * (AₛₜᏧ / Aₛₐₘ) * (ηₛₐₘ² / ηₛₜᏧ²)

Where:

-

Φ is the quantum yield.

-

I is the integrated area under the corrected emission spectrum.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

Causality Check: If the same solvent is used for both sample and standard, the refractive index term (ηₛₐₘ²/ηₛₜᏧ²) cancels to 1, simplifying the calculation. This is a key reason for choosing a standard that is soluble in the same solvent as the sample.

3.2. Justification for Standard Selection

[Ru(bpy)₃]²⁺ is the archetypal standard for ruthenium polypyridyl complexes.[13] Its photophysical properties have been extensively studied and re-evaluated, providing trustworthy reference values.[11][14] It has a broad absorption band in the visible region and an emission maximum around 620 nm, making it spectrally compatible with [Ru(dpp)₃]Cl₂.[9]

3.3. Experimental Workflow Diagram

Caption: Workflow for Relative Quantum Yield Measurement.

3.4. Step-by-Step Methodology

-

Materials & Reagents:

-

[Ru(dpp)₃]Cl₂ (Sample)

-

[Ru(bpy)₃]Cl₂ (Standard)

-

Spectroscopic grade solvent (e.g., acetonitrile or deionized water)

-

Volumetric flasks and pipettes

-

Cuvettes (1 cm path length, quartz for UV-Vis, fluorescence grade)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with emission correction capabilities

-

Inert gas source (Nitrogen or Argon) with tubing for deoxygenation

-

-

Solution Preparation (Trustworthiness Pillar):

-

Prepare stock solutions of both the sample and the standard in the chosen solvent at a concentration of ~10⁻³ M.

-

From the stock solutions, prepare a series of at least four dilutions for both the sample and standard.

-

Causality Check: The dilutions must be prepared such that their absorbance at the intended excitation wavelength is less than 0.1. This is critical to prevent the inner filter effect, where emitted light is reabsorbed by other molecules in the solution, leading to an artificially low measured intensity and an inaccurate quantum yield.

-

Plot absorbance vs. concentration for each series. The linearity of this plot validates the solutions adhere to the Beer-Lambert law and are free from aggregation.

-

-

Deoxygenation (Optional but Recommended):

-

For measuring the intrinsic quantum yield, gently bubble high-purity nitrogen or argon gas through each cuvette for 15-20 minutes immediately before measurement.

-

Causality Check: Oxygen is a potent quencher of the [Ru(dpp)₃]²⁺ excited state.[8][15] Removing it is essential to measure the maximum potential quantum yield of the complex. Comparing aerated and deoxygenated results can also be used to quantify the oxygen sensitivity.

-

-

Absorbance Measurement:

-

Set the UV-Vis spectrophotometer to scan across a range that includes the desired excitation wavelength (e.g., 350-550 nm).

-

Record the absorbance spectrum for every dilution of both the sample and the standard.

-

From the spectra, accurately record the absorbance value at the chosen excitation wavelength (e.g., 450 nm) for each solution.

-

-

Emission Measurement:

-

Turn on the spectrofluorometer and allow the lamp to stabilize. Ensure the instrument's emission correction files are active.

-

Set the excitation wavelength to the value used in the absorbance measurements (e.g., 450 nm). Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

Record the emission spectrum for the solvent blank and subtract it from all subsequent measurements.

-

Record the emission spectrum for each dilution of the sample and the standard, scanning a range that covers the entire emission profile (e.g., 550-800 nm).

-

-

Data Processing and Calculation:

-

Integrate the area under each corrected emission spectrum to obtain the value I.

-

For each dilution, you will have a corresponding A (at λₑₓ) and I.

-

Insert these values, along with the known quantum yield of the standard (ΦₛₜᏧ), into the governing equation to calculate Φₛₐₘ.

-

Calculate the average quantum yield from the different dilutions. The values should be consistent; a significant trend with concentration may indicate unresolved inner filter effects or other issues.

-

Data Interpretation and Validation

4.1. Expected Results & Influencing Factors

The quantum yield of [Ru(dpp)₃]Cl₂ is highly dependent on its environment. While values in deaerated solution are moderate, they can be significantly enhanced.

-

Oxygen Quenching: The luminescence is strongly quenched by oxygen. The quantum yield in aerated solution will be significantly lower than in a deoxygenated one. This quenching often follows the Stern-Volmer relationship, which forms the basis of its sensing applications.[5]

-

Matrix Effects: When embedded in a rigid matrix like a polymer or sol-gel, the complex is shielded from solvent- and oxygen-based quenching.[4] This protection restricts non-radiative decay pathways, leading to substantially higher quantum yields. For example, when embedded in a nano polymeric sensor, quantum yields as high as 66.65% (in N₂) and 49.80% (in O₂) have been reported.[8][15]

-

Biomolecular Interactions: Binding to macromolecules such as human serum albumin (HSA) can increase the quantum yield.[11][16] The protein scaffold can protect the complex from quenchers and reduce vibrational energy loss, enhancing its luminescence.[17]

4.2. Data Summary Table

| Compound | Solvent/Condition | Abs. λₘₐₓ (nm) | Em. λₘₐₓ (nm) | Quantum Yield (Φ) | Reference(s) |

| [Ru(dpp)₃]Cl₂ | Generic | ~455 | ~613 | Environment-dependent | [1] |

| Embedded (N₂) | - | - | 0.667 ± 0.024 | [8][15] | |

| Embedded (O₂) | - | - | 0.498 ± 0.031 | [8][15] | |

| [Ru(bpy)₃]²⁺ (Standard) | Water (Aerated) | ~452 | ~620 | 0.040 | [14] |

| Water (Deaerated) | ~452 | ~620 | 0.063 | [14] | |

| Acetonitrile (Aerated) | ~452 | ~620 | 0.018 | [14] | |

| Acetonitrile (Deaerated) | ~452 | ~620 | 0.095 | [10][14] |

Conclusion

The luminescence quantum yield of [Ru(dpp)₃]Cl₂ is a defining feature that underpins its utility as a powerful chemical sensor and biological probe. Its accurate determination is not merely a procedural task but a foundational aspect of rigorous scientific investigation. By employing the relative measurement method with a trusted standard like [Ru(bpy)₃]²⁺ and adhering to a protocol designed for self-validation—particularly by controlling for absorbance and oxygen concentration—researchers can generate reliable and reproducible data. Understanding the profound influence of the local environment on the photophysics of [Ru(dpp)₃]Cl₂ is crucial for interpreting results and designing next-generation sensors and imaging agents with enhanced performance.

References

-

Ansari, A. A., et al. (2024). [Ru(dpp)3]Cl2-Embedded Oxygen Nano Polymeric Sensors: A Promising Tool for Monitoring Intracellular and Intratumoral Oxygen Gradients with High Quantum Yield and Long Lifetime. Small, 20(17), e2307955. Available at: [Link]

-

Ansari, A. A., et al. (2024). [Ru(dpp)3]Cl2‐Embedded Oxygen Nano Polymeric Sensors: A Promising Tool for Monitoring Intracellular and Intratumoral Oxygen Gradients with High Quantum Yield and Long Lifetime. Small. Available at: [Link]

-

Chyba, J., et al. (2018). Multifaceted interplay between lipophilicity, protein interaction and luminescence parameters of non-intercalative ruthenium(II) polypyridyl complexes controlling cellular imaging and cytotoxic properties. Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(5), 1172-1182. Available at: [Link]

-

Dickson, K. A., et al. (2015). Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline. Inorganic Chemistry, 54(4), 1596-1606. Available at: [Link]

-

Chen, Y., et al. (2000). Spectroscopic and electrochemical properties of ruthenium(II) polypyridyl complexes. Journal of the Chemical Society, Dalton Transactions, (7), 1133-1137. Available at: [Link]

-

Ishida, H., et al. (2008). Recent advances in instrumentation for absolute emission quantum yield measurements. ResearchGate. Available at: [Link]

-

Chyba, J., et al. (2018). The luminescence quantum yield (a) and the average lifetime of luminescence (b) of the studied ruthenium complexes for various [HSA]/[Ru] ratios. ResearchGate. Available at: [Link]

-

Chyba, J., et al. (2018). Multifaceted interplay between lipophilicity, protein interaction and luminescence parameters of non-intercalative ruthenium(II) polypyridyl complexes controlling cellular imaging and cytotoxic properties. ResearchGate. Available at: [Link]

-

Smecca, E., et al. (2021). Ligand-Field Effects in a Ruthenium(II) Polypyridyl Complex Probed by Femtosecond X-ray Absorption Spectroscopy. The Journal of Physical Chemistry Letters, 13(1), 225-230. Available at: [Link]

-

Elfring Jr., W. H., & Crosby, G. A. (1981). Excited states of mixed-ligand chelates of ruthenium(II). Quantum yield and decay time measurements. Journal of the American Chemical Society, 103(10), 2683-2687. Available at: [Link]

-

Mulhern, D. (2005). Synthesis and Characterisation of Ruthenium(II) Tris(heteroleptic) Complexes containing a Triazole Ligand. CORE. Available at: [Link]

-

Juris, A., et al. (1988). An Overview of the Physical and Photophysical Properties of [Ru(bpy)₃]²⁺. In Photochemistry and Photophysics of Coordination Compounds (pp. 1-27). Wiley-VCH. Available at: [Link]

-

Kelly, J. M., et al. (1998). Structure of tris(4,7-diphenyl-1,10-phenanthroline) ruthenium(II), [Ru(dpp) 3] 2+. ResearchGate. Available at: [Link]

-

Muller, P., et al. (2009). [Ru(bpy)₃]²⁺ as a reference in transient absorption spectroscopy: differential absorption coefficients for formation of the long-lived ³MLCT excited state. Photochemical & Photobiological Sciences, 8(5), 658-661. Available at: [Link]

-

Singh, S., et al. (2023). High quantum efficiency ruthenium coordination complex photosensitizer for improved radiation-activated Photodynamic Therapy. PMC. Available at: [Link]

-

Viveke, A. (2014). Can anyone tell me quantum yield standard value (Φstd at 77 K in CH3CN) for [Ru(bpy)3]2+. ResearchGate. Available at: [Link]

-

Kim, H. J., et al. (2006). Two-Photon Fluorescence Property of Tris(4,7-Diphenyl-1,10-phenanthroline)ruthenium(II)perchlorate. ResearchGate. Available at: [Link]

-

Suzuki, K., et al. (2005). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a reabsorption correction. Physical Chemistry Chemical Physics, 7(24), 4142-4149. Available at: [Link]

-

Hager, G. D., & Crosby, G. A. (1975). Charge-transfer exited states of ruthenium(II) complexes. I. Quantum yield and decay measurements. Journal of the American Chemical Society, 97(24), 7031-7037. Available at: [Link]

-

Maheshwari, U. S., et al. (2018). Morphology Impact on Oxygen Sensing Ability of Ru(dpp)3Cl2 Containing Biocompatible Polymers. ResearchGate. Available at: [Link]

-

Garakyaraghi, S., & Dempsey, J. L. (2020). Prospects for More Efficient Multi-Photon Absorption Photosensitizers Exhibiting Both Reactive Oxygen Species Generation and Luminescence. Molecules, 25(17), 3979. Available at: [Link]

-

Zhang, L., et al. (2018). A MnO₂–[Ru(dpp)₃]Cl₂ system for colorimetric and fluorimetric dual-readout detection of H₂O₂. Analytical Methods, 10(3), 269-275. Available at: [Link]

-

Al-Haidar, M. A., et al. (2024). The Synthesis, Characterization, and Theoretical Study of Ruthenium (II) Polypyridyl Oligomer Hybrid Structures with Reduced Graphene Oxide for Enhanced Optoelectronic Applications. Molecules, 29(11), 2539. Available at: [Link]

-

IONiC / VIPEr. (2024). Synthesis and Characterization of a Ruthenium Photoredox Catalyst and Its Application to the Fluorination of an Aryloxyacetic Acid. IONiC VIPEr. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. A MnO2–[Ru(dpp)3]Cl2 system for colorimetric and fluorimetric dual-readout detection of H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound 0.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 8. [Ru(dpp)3]Cl2-Embedded Oxygen Nano Polymeric Sensors: A Promising Tool for Monitoring Intracellular and Intratumoral Oxygen Gradients with High Quantum Yield and Long Lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multifaceted interplay between lipophilicity, protein interaction and luminescence parameters of non-intercalative ruthenium(II) polypyridyl complexes controlling cellular imaging and cytotoxic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High quantum efficiency ruthenium coordination complex photosensitizer for improved radiation-activated Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Ru(bpy)3]2+ as a reference in transient absorption spectroscopy: differential absorption coefficients for formation of the long-lived 3MLCT excited state - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Researcher's Guide to Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride: From Sourcing to Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, often abbreviated as [Ru(dpp)₃]Cl₂, is a versatile coordination complex that has garnered significant attention across diverse scientific disciplines. Its unique photophysical and electrochemical properties make it an invaluable tool in fields ranging from analytical chemistry to drug development. This guide provides a comprehensive overview of [Ru(dpp)₃]Cl₂, offering practical insights for researchers on sourcing high-quality material, understanding its key characteristics, and effectively employing it in various applications. We will delve into the nuances of supplier selection, quality control, and provide detailed experimental protocols for its use as a luminescent oxygen probe, a photoredox catalyst, and an electrochemiluminescent reagent.

Introduction: The Significance of [Ru(dpp)₃]Cl₂ in Modern Research

The scientific allure of [Ru(dpp)₃]Cl₂ lies in its robust metal-to-ligand charge transfer (MLCT) characteristics. Upon excitation with visible light (typically around 455 nm), the complex exhibits strong, long-lived luminescence with an emission maximum at approximately 613 nm.[1] This vibrant orange-red emission is highly sensitive to the chemical environment, particularly to the presence of molecular oxygen, making it an exceptional sensor.[1] Furthermore, the excited state of [Ru(dpp)₃]Cl₂ is both a potent oxidant and reductant, a property that has been harnessed to drive a wide array of chemical transformations in the burgeoning field of photoredox catalysis.[2][3] Its ability to generate excited state species through electrochemical reactions also underpins its use as an electrochemiluminescent (ECL) probe for highly sensitive analytical measurements.[4] This trifecta of applications—sensing, catalysis, and analytics—positions [Ru(dpp)₃]Cl₂ as a critical reagent in the modern researcher's toolkit.

Sourcing [Ru(dpp)₃]Cl₂: A Guide to Commercial Suppliers

The quality of your starting material is paramount to the success and reproducibility of your experiments. Several chemical suppliers offer [Ru(dpp)₃]Cl₂, but purity, available grades, and supporting documentation can vary. When selecting a supplier, it is crucial to consider not just the price, but also the provided analytical data and the supplier's reputation for quality and consistency.

Below is a comparative table of prominent commercial suppliers of this compound (CAS 36309-88-3).

| Supplier | Product Name | Purity | Available Quantities | Notes |

| Thermo Scientific (Alfa Aesar) | This compound | Typically ≥98% | 0.5 g | Often provides a Certificate of Analysis with UV-VIS spectrophotometry data.[5][6] |

| Cayman Chemical | Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium II dichloride complex | ≥95% | 10 mg, 50 mg, 100 mg | Provides solubility data in various solvents.[1] |

| Sigma-Aldrich (Merck) | This compound | ≥95% | Varies | Offers a range of related ruthenium complexes. |

| American Elements | This compound Complex | Can produce up to 99.999% (5N) purity | Research and bulk quantities | Offers various grades including ACS, Reagent, and Pharmaceutical. |

| MedChemExpress | Ru(dpp)₃(PF₆)₂ (related salt) | Not specified | Varies | Provides information on storage of stock solutions.[7] |

| Selleck Chemicals | This compound | Not specified | Varies | Notes that solutions may be unstable and should be prepared fresh.[8] |

| Santa Cruz Biotechnology | This compound complex | ≥98% | Varies | Provides basic physicochemical properties.[9] |

| GFS Chemicals | Tris-(Bathophenanthroline) Ruthenium (II) Chloride | Not specified | 5 g | States it is an oxidation-reduction indicator. |

Expert Insight: For applications requiring high sensitivity, such as oxygen sensing or quantitative ECL, opting for a supplier that provides a detailed Certificate of Analysis (CofA) with spectroscopic and purity data (e.g., HPLC, NMR) is highly recommended. For photoredox catalysis, while high purity is still important, minor impurities may be more tolerable depending on the specific reaction.

Quality Control: What to Look for in Your [Ru(dpp)₃]Cl₂

A thorough evaluation of the quality of your [Ru(dpp)₃]Cl₂ is a critical, yet often overlooked, step. The Certificate of Analysis is your primary tool for this assessment.

Key Parameters on a Certificate of Analysis:

-

Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or UV-VIS spectrophotometry. For most applications, a purity of ≥98% is desirable.

-

Appearance: The compound should be a red to orange powder or crystalline solid.

-

Solubility: The CofA may provide solubility information. [Ru(dpp)₃]Cl₂ is generally soluble in alcohols, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but insoluble in water.[10]

-

Spectroscopic Data:

-

UV-VIS Absorption: The CofA should confirm the characteristic MLCT absorption peak at approximately 455 nm. An example from Thermo Fisher Scientific simply states "Passes test" for UV-VIS spectrophotometry.[5][6]

-

Emission Spectrum: While not always included in a standard CofA, the emission maximum should be around 613 nm.

-

Self-Validating System for Quality Assessment:

Before embarking on a series of experiments, it is prudent to perform a simple in-house validation:

-

Visual Inspection: Ensure the compound has the expected color and is a free-flowing powder.

-

Solubility Test: Confirm its solubility in a recommended solvent like DMSO or DMF at the desired concentration.

-

Record a UV-VIS Spectrum: This is a quick and effective way to verify the identity and check for gross impurities. The spectrum should show the characteristic absorption profile.

-

Measure Luminescence: If you have access to a fluorometer, record the emission spectrum to confirm the expected luminescence properties.

Core Applications and Experimental Protocols

Luminescent Oxygen Sensing

The luminescence of [Ru(dpp)₃]Cl₂ is dynamically quenched by molecular oxygen. This phenomenon is described by the Stern-Volmer equation, which relates the decrease in luminescence intensity or lifetime to the concentration of the quencher (oxygen). This property makes it an excellent probe for measuring oxygen concentrations in various environments, from solutions to biological tissues.[1]

Experimental Protocol: Measuring Dissolved Oxygen in an Aqueous Solution

-

Stock Solution Preparation: Prepare a stock solution of [Ru(dpp)₃]Cl₂ in deoxygenated DMSO or DMF at a concentration of 1-5 mM. Store this solution at -20°C, protected from light.[11] Solutions are best prepared fresh, but can be stored for short periods if handled properly.[8]

-

Working Solution Preparation: Dilute the stock solution in the aqueous buffer of your choice to a final concentration of 1-10 µM.

-

Calibration:

-

Zero Oxygen (I₀): Sparge the working solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove all dissolved oxygen. Measure the luminescence intensity (I₀) or lifetime (τ₀) using a fluorometer with excitation at ~455 nm and emission at ~613 nm.

-

Saturated Oxygen (I_sat): Sparge a separate aliquot of the working solution with air or pure oxygen to achieve a known oxygen concentration. Measure the luminescence intensity (I_sat) or lifetime (τ_sat).

-

-

Sample Measurement: Add your sample to the working solution and measure the luminescence intensity (I) or lifetime (τ).

-

Calculation: Use the Stern-Volmer equation to calculate the oxygen concentration: I₀ / I = 1 + Ksv[O₂] τ₀ / τ = 1 + Ksv[O₂] Where Ksv is the Stern-Volmer constant, which can be determined from your calibration measurements.

Causality Behind Experimental Choices:

-

Choice of Solvent: DMSO and DMF are used for the stock solution due to the poor aqueous solubility of the complex.

-

Deoxygenation: The "zero oxygen" measurement is critical for establishing the baseline unquenched luminescence.

-

Inert Atmosphere: When preparing stock solutions, it is advisable to work under an inert atmosphere to minimize premature quenching.[12]

Visualization: Oxygen Sensing Workflow

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visible-Light-Induced Redox Reactions by Ruthenium Photoredox Catalyst | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. scbt.com [scbt.com]

- 10. This compound 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. [Ru(dpp)3]Cl2 (Luminescent oxygen sensor) 氧指示探针(金标产品,享发文奖励) - 上海懋康生物科技有限公司 [maokangbio.com]

The Architectural Precision of a Luminescent Probe: A Technical Guide to the Crystal Structure of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II)

Foreword: Beyond a Simple Dye, A Molecularly Engineered Tool

To the dedicated researcher, scientist, and drug development professional, the molecules we employ are more than mere reagents; they are precision tools. Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II), commonly referred to as [Ru(dpp)3]2+, is a paramount example of such a tool. Widely recognized for its pronounced luminescence and sensitivity to molecular oxygen, its utility in biosensing, photodynamic therapy, and cellular imaging is well-established.[1][2] However, a comprehensive appreciation of its function necessitates a deep understanding of its form. The spatial arrangement of its atoms—its crystal structure—governs its photophysical properties and its interactions with its environment. This guide provides an in-depth exploration of the molecular architecture of the [Ru(dpp)3]2+ cation, offering insights grounded in crystallographic data to empower its application in your research endeavors. While the dichloride salt is commonly used, this guide will focus on the crystallographically characterized cation, which is the functionally relevant component.

Synthesis and Crystallization: From Precursors to a Highly Ordered State

The synthesis of the [Ru(dpp)3]2+ complex is a well-established procedure in coordination chemistry, typically involving the reaction of a ruthenium(III) precursor, such as ruthenium(III) chloride hydrate, with a stoichiometric excess of the bidentate ligand, 4,7-diphenyl-1,10-phenanthroline (dpp), also known as bathophenanthroline. The reaction is generally carried out in a high-boiling point solvent, such as ethanol or ethylene glycol, to facilitate the coordination of the three bulky ligands around the ruthenium center. During this process, Ru(III) is reduced to Ru(II).

Experimental Protocol: Synthesis of [Ru(dpp)3]Cl2

-

Reactant Preparation: Dissolve ruthenium(III) chloride hydrate (1 equivalent) and 4,7-diphenyl-1,10-phenanthroline (3.5 equivalents) in ethanol. The excess of the ligand is to ensure the complete formation of the tris-chelated complex.

-

Reaction: Reflux the mixture for several hours. The color of the solution will typically change, indicating the formation of the ruthenium(II) complex.

-

Purification: After cooling, the product can be precipitated by the addition of a non-polar solvent or by reducing the volume of the solvent. The crude product is then collected by filtration and washed to remove unreacted starting materials.

-

Recrystallization for Purity: For obtaining high-purity crystalline material suitable for analysis and application, recrystallization is a critical step. A common method is slow evaporation of a solution of the complex in a suitable solvent mixture, such as dichloromethane/hexane or acetonitrile/toluene.

The choice of counter-ion is crucial for crystallization. While the dichloride salt is highly soluble in polar solvents, salts with larger, less coordinating anions like hexafluorophosphate (PF6-) or perchlorate (ClO4-) often yield crystals of higher quality suitable for single-crystal X-ray diffraction.[3][4] The crystallographic data discussed in this guide is derived from such a high-quality crystal.

Diagram: Synthetic Workflow

Caption: Figure 1: Synthetic Workflow for [Ru(dpp)3]Cl2.

The Molecular Architecture: An In-Depth Look at the [Ru(dpp)3]2+ Cation

The heart of understanding [Ru(dpp)3]2+ lies in its three-dimensional structure, determined with high precision by single-crystal X-ray diffraction. The complex cation, [Ru(dpp)3]2+, exhibits a distorted octahedral geometry with the ruthenium(II) ion at the center, coordinated by the six nitrogen atoms from the three dpp ligands.[5]

Diagram: Molecular Structure of the [Ru(dpp)3]2+ Cation

Caption: Figure 2: Molecular Structure of the [Ru(dpp)3]2+ Cation.

Key Crystallographic Parameters

The precise arrangement of atoms in the crystal lattice is described by the unit cell parameters and the space group. For the hexafluorophosphate salt, the structure has been resolved, providing the following key details.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5] |

| Space Group | C2/c | [5] |

| a (Å) | 25.124(5) | [5] |

| b (Å) | 22.845(4) | [5] |

| c (Å) | 24.288(5) | [5] |

| β (°) | 108.34(3) | [5] |

| Volume (ų) | 13205(4) | [5] |

| Z (molecules/unit cell) | 8 | [5] |

Bonding and Geometry

The Ru-N bond lengths are a critical parameter, indicative of the strength of the coordination. In the [Ru(dpp)3]2+ cation, these distances are approximately 2.06 Å, which is typical for ruthenium(II) polypyridyl complexes.[5] The N-Ru-N bond angles within each chelating dpp ligand are acute, around 79°, a consequence of the bite angle of the 1,10-phenanthroline scaffold. The angles between nitrogen atoms of different ligands are close to 90° or 180°, consistent with a distorted octahedron.

The three dpp ligands are arranged around the ruthenium center in a propeller-like fashion, leading to the existence of two enantiomers, Δ (delta) and Λ (lambda). This chirality is a key feature of the complex and can be crucial in its interactions with chiral biological molecules like DNA.[5]

The phenyl substituents on the phenanthroline backbone are not coplanar with the phenanthroline ring system. This twisting is a result of steric hindrance and has significant implications for the photophysical properties of the complex.

Structure-Property Relationships: How Molecular Architecture Dictates Function

The utility of [Ru(dpp)3]2+ as a luminescent probe is a direct consequence of its electronic and steric structure.

Photophysical Properties

The complex exhibits strong absorption in the visible region (around 450-460 nm), which is attributed to a metal-to-ligand charge transfer (MLCT) transition.[1] Upon excitation, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. The complex then relaxes to a triplet MLCT excited state, from which it can return to the ground state via luminescence (phosphorescence) with a maximum around 610-615 nm.[1]

The long lifetime of this excited state is a key feature. The bulky phenyl groups on the dpp ligands play a crucial role here. They sterically hinder the close approach of solvent molecules and other quenching species, thereby protecting the excited state and leading to a longer luminescence lifetime and a higher quantum yield compared to similar complexes without these bulky substituents, such as [Ru(bpy)3]2+.

Oxygen Sensing

The luminescence of [Ru(dpp)3]2+ is highly sensitive to the presence of molecular oxygen. This is due to a process called dynamic quenching, where oxygen in its triplet ground state interacts with the excited ruthenium complex, leading to non-radiative decay to the ground state. The quenching process is described by the Stern-Volmer equation. This high sensitivity to oxygen makes [Ru(dpp)3]2+ an excellent probe for measuring oxygen concentrations in various environments, from industrial processes to biological systems.[1][6]

Diagram: Photophysical Processes and Oxygen Quenching

Caption: Figure 3: Photophysical Processes and Oxygen Quenching.

Applications in Research and Drug Development

The unique structural and photophysical properties of [Ru(dpp)3]2+ have led to its widespread use in several high-impact research areas.

-

Oxygen Sensing in Biological Systems: Its sensitivity to oxygen has been harnessed to develop optical sensors for measuring dissolved oxygen in cell cultures, tissues, and even in vivo.[1] This is critical for studying hypoxia in tumors and other disease states.

-

Photosensitizers in Photodynamic Therapy (PDT): Upon excitation, the excited state of [Ru(dpp)3]2+ can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen is cytotoxic and can be used to destroy cancer cells in a targeted manner, a modality known as photodynamic therapy.[2]

-

Cellular Imaging: The strong luminescence of [Ru(dpp)3]2+ makes it a valuable probe for various microscopy techniques. Its lipophilic nature, due to the phenyl groups, allows it to readily associate with cellular membranes.

-

Electrochemiluminescence (ECL): The complex can be electrochemically oxidized and reduced, and this process can be coupled with light emission. This property is exploited in highly sensitive ECL-based detection methods for various analytes.[7]

Conclusion: A Testament to the Power of Molecular Design